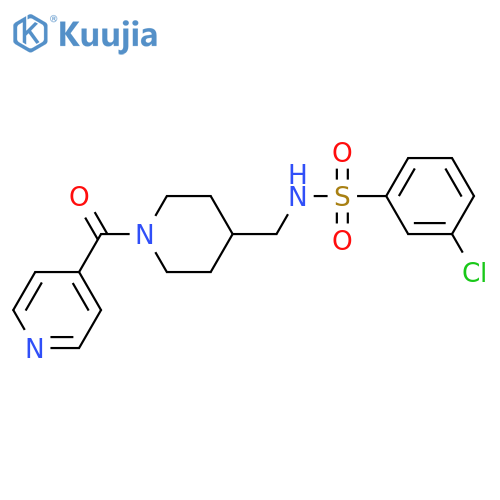Cas no 1396809-90-7 (3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

1396809-90-7 structure
商品名:3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide
3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide
- 3-chloro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
- F6178-1614
- AKOS024534716
- 1396809-90-7
- 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
- 3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
- VU0534276-1
-
- インチ: 1S/C18H20ClN3O3S/c19-16-2-1-3-17(12-16)26(24,25)21-13-14-6-10-22(11-7-14)18(23)15-4-8-20-9-5-15/h1-5,8-9,12,14,21H,6-7,10-11,13H2
- InChIKey: ISVIUAWCULYILW-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCC2CCN(C(C3=CC=NC=C3)=O)CC2)(=O)=O)=CC=CC(Cl)=C1
計算された属性
- せいみつぶんしりょう: 393.0913904g/mol
- どういたいしつりょう: 393.0913904g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6178-1614-40mg |
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
1396809-90-7 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F6178-1614-5μmol |
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
1396809-90-7 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6178-1614-30mg |
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
1396809-90-7 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6178-1614-15mg |
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
1396809-90-7 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6178-1614-75mg |
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
1396809-90-7 | 75mg |
$208.0 | 2023-09-09 | ||
| Life Chemicals | F6178-1614-100mg |
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
1396809-90-7 | 100mg |
$248.0 | 2023-09-09 | ||
| Life Chemicals | F6178-1614-4mg |
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
1396809-90-7 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6178-1614-2mg |
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
1396809-90-7 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6178-1614-25mg |
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
1396809-90-7 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F6178-1614-20μmol |
3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
1396809-90-7 | 20μmol |
$79.0 | 2023-09-09 |
3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
1396809-90-7 (3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide) 関連製品
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬